2-Ethyl-1-(piperazin-1-yl)hexan-1-one
Description
Fundamental Chemical Properties
Structural Characterization
Molecular Formula and Weight
The compound’s molecular formula is C₁₂H₂₄N₂O , with a computed molecular weight of 212.33 g/mol (Table 1). This formula reflects a hexanone backbone substituted with a piperazine moiety and an ethyl group, as confirmed by multiple sources.
2D/3D Conformational Analysis
The compound’s 2D structure consists of:
- A piperazine ring (six-membered heterocyclic amine) attached to a hexanone chain.
- An ethyl group at the C2 position of the hexanone.
The SMILES notation CCCCC(CC)C(=O)N1CCNCC1 captures this arrangement, with the ketone group (C=O) and piperazine ring (N1CCNCC1) as key functional units.
For 3D conformational analysis:
- Hydrogen Bond Donor/Acceptor Counts : 1 donor (NH in piperazine) and 2 acceptors (N in piperazine and O in ketone).
- Rotatable Bonds : 5, indicating moderate conformational flexibility.
- PubChem3D Conformer Model : The computed 3D structure adopts a chair-like conformation for the piperazine ring, with the ethyl and ketone groups in equatorial positions to minimize steric strain.
Nomenclature and Synonyms
The compound is formally named 2-ethyl-1-piperazin-1-ylhexan-1-one (IUPAC). Additional identifiers include:
- Synonyms : 1038968-97-6, 2-ethyl-1-(piperazin-1-yl)hexan-1-one, MFCD11194864.
- InChI/InChIKey :
InChI=1S/C12H24N2O/c1-3-5-6-11(4-2)12(15)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3/GATHXBFJVRUGRD-UHFFFAOYSA-N.
| Identifier | Details |
|---|---|
| IUPAC Name | 2-ethyl-1-piperazin-1-ylhexan-1-one |
| Common Synonyms | 1038968-97-6, MFCD11194864 |
| InChI Key | GATHXBFJVRUGRD-UHFFFAOYSA-N |
Properties
IUPAC Name |
2-ethyl-1-piperazin-1-ylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-5-6-11(4-2)12(15)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATHXBFJVRUGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-1-(piperazin-1-yl)hexan-1-one is a chemical compound recognized for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.
The compound has the molecular formula and a molar mass of . It appears as a white crystalline powder and features a hexanone backbone with an ethyl group and a piperazine moiety, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Interaction : The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. This interaction is crucial for understanding its therapeutic potential.
- Enzyme Modulation : The compound may influence enzyme activities, particularly those involved in signaling pathways related to inflammation and cancer progression .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For example, studies have shown that piperazine derivatives can inhibit tumor cell proliferation by targeting specific pathways involved in cancer growth .
Neurotransmitter Receptor Interactions
Preliminary studies suggest that this compound may affect neurotransmitter systems, which could lead to potential applications in treating neurological disorders. Its structural characteristics allow it to interact with receptors such as serotonin and dopamine receptors.
Study on Antitumor Effects
In a study examining the antitumor effects of piperazine derivatives, this compound was tested against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting that the compound could serve as a lead structure for developing new anticancer agents.
Neuropharmacological Study
Another investigation focused on the neuropharmacological properties of similar compounds highlighted the potential of this compound in modulating anxiety-like behaviors in animal models. This effect was attributed to its action on serotonin receptors, indicating its therapeutic promise in psychiatric conditions .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound Name | Antitumor Activity | Neurotransmitter Interaction | Other Biological Effects |
|---|---|---|---|
| This compound | Significant | Yes | Potential anti-inflammatory |
| 2-Ethyl-1-(2-methylpiperazin-1-yl)hexan-1-one | Moderate | Yes | Antimicrobial |
| 1-(4-Methylpiperazin-1-yl)butan-1-one | High | No | Antiviral |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds, including 2-Ethyl-1-(piperazin-1-yl)hexan-1-one, exhibit significant anticancer properties. For instance, piperazine-based compounds have been synthesized and tested for their ability to inhibit cancer cell proliferation. These compounds often target specific pathways involved in tumor growth and metastasis, making them promising candidates for cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Research has shown that piperazine derivatives can possess antibacterial and antifungal properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions within the pathogens .
Neurological Applications
There is ongoing research into the use of piperazine derivatives in treating neurological disorders. Compounds similar to this compound have been investigated for their effects on serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. The modulation of these receptors can lead to potential treatments for depression and anxiety .
Case Studies
Several case studies have demonstrated the efficacy of piperazine derivatives in various biological assays:
- Anticancer Efficacy : In vitro studies using human cancer cell lines have shown that this compound can significantly reduce cell viability at specific concentrations, indicating its potential as an anticancer agent.
- Antimicrobial Testing : In vivo models have been employed to assess the antimicrobial efficacy of this compound against infections caused by resistant bacterial strains. Results indicated a marked reduction in infection rates when treated with the compound compared to controls.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Solubility: Piperazine derivatives exhibit higher water solubility compared to thienothiophene analogues (e.g., TTEH) due to amine protonation. For example, this compound is soluble in polar solvents like methanol, whereas TTEH requires non-polar solvents .
- Melting Points : Piperazine-containing compounds show variable melting points. The quinazoline derivative (C₂₁H₂₈N₅O₃) melts at 170–172°C, while simpler analogues like 1-(2-methylpiperazin-1-yl)hexan-1-one lack reported data .
Stability and Reactivity
- Morphological Stability : TTEH forms crystalline structures, enhancing shelf life in photovoltaic applications, whereas highly twisted analogues (e.g., DTPD derivatives) degrade faster .
- Chemical Reactivity: Piperazine’s secondary amines participate in nucleophilic reactions (e.g., alkylation, acylation), enabling modular synthesis of drug candidates. In contrast, thienothiophene-based compounds like TTEH undergo π-π stacking, favoring material stability .
Q & A
Q. What are the recommended methodologies for synthesizing 2-ethyl-1-(piperazin-1-yl)hexan-1-one with optimized stability?
Synthesis optimization should prioritize controlling the compound’s morphology, as crystalline structures (e.g., pDTBDT-TTEH analogs) exhibit superior shelf-life compared to amorphous forms. Techniques such as solvent annealing or controlled crystallization can enhance stability. For example, highlights that planar molecular arrangements (e.g., fused thienothiophene units) favor crystallinity, reducing degradation pathways.
Table 1: Morphological Impact on Stability
| Morphology | Shelf-Life (Days) | Key Structural Feature | Reference |
|---|---|---|---|
| Crystalline | >180 | Planar fused-ring systems | |
| Amorphous | <90 | Twisted or bulky substituents |
Q. How can structural characterization of this compound be performed to validate its purity and conformation?
X-ray crystallography is the gold standard for resolving 3D conformation. For instance, demonstrates the use of crystallography to determine bond angles and torsion angles in piperazine derivatives. Complementary techniques include:
- NMR spectroscopy : To confirm proton environments and piperazine ring substitution patterns.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation.
Advanced Research Questions
Q. How do receptor-binding assays for this compound compare between in vitro and in vivo models, and how can discrepancies be resolved?
In vitro assays (e.g., radioligand competition binding) often show higher affinity due to controlled conditions, while in vivo PET imaging (e.g., 5-HT1A receptor studies in and ) may reveal lower specificity due to metabolic interference. To resolve contradictions:
- Use isotopic labeling (e.g., 18F analogs) to track biodistribution.
- Apply pharmacokinetic modeling to adjust for blood-brain barrier penetration and metabolite interference.
Table 2: Comparative Binding Affinity Data
| Model | Binding Affinity (nM) | Key Limitation | Reference |
|---|---|---|---|
| In vitro (HEK293) | 2.1 ± 0.3 | No metabolic factors | |
| In vivo (PET) | 15.6 ± 4.2 | Metabolite competition |
Q. What strategies are effective for analyzing enantiomeric purity in this compound derivatives?
Chiral chromatography (e.g., using amylose- or cellulose-based columns) coupled with circular dichroism (CD) can separate and quantify enantiomers. suggests using asymmetric synthesis conditions (e.g., chiral catalysts) to minimize racemization during piperazine functionalization.
Q. How can molecular dynamics (MD) simulations guide the design of this compound analogs with enhanced receptor selectivity?
MD simulations (e.g., using AMBER or GROMACS) can predict:
- Hydrogen-bonding interactions : Between the piperazine nitrogen and receptor residues.
- Steric effects : From the ethyl-hexanone chain on binding pocket fit.
Validate predictions with mutagenesis studies (e.g., alanine scanning of 5-HT1A receptors as in ).
Q. What are the key considerations for designing stability-indicating assays for this compound under oxidative stress?
Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-UV to monitor degradation products. highlights that oxidation-prone sites (e.g., tertiary amines in piperazine) require protective excipients like antioxidants (e.g., BHT) in formulation.
Q. How does the compound’s logP value influence its pharmacokinetic profile, and what computational tools can predict this?
The octanol-water partition coefficient (logP) affects blood-brain barrier penetration. Tools like MarvinSketch or ACD/Percepta can estimate logP. For analogs with logP >3 (e.g., ’s piperazine-based AChE inhibitors), expect higher CNS bioavailability but potential solubility challenges.
Methodological Guidelines
- Data validation : Cross-reference structural data with multiple techniques (e.g., crystallography + NMR).
- Advanced modeling : Use QSAR or docking studies to pre-screen analogs before synthesis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
